3-Ethynylaniline, also known as 3-Aminophenylacetylene, is an organic compound with the molecular formula C₈H₇N. It is a colorless liquid at room temperature and is a valuable intermediate in organic synthesis [].
The origin of 3-Ethynylaniline is likely through commercial production for research purposes. There is no scientific literature on its natural occurrence. Its significance lies in its reactive ethynyl group (C≡CH) and amine group (NH₂) which allow it to participate in various coupling reactions for the synthesis of more complex molecules [].
The key features of 3-Ethynylaniline's structure are:
The position of the ethynyl group at the third position (meta) relative to the amine group influences its reactivity compared to ortho or para isomers [].
3-Ethynylaniline is a versatile building block involved in several organic reactions:
C₈H₇N + RX + 2 Ph<sub>3</sub>P + Pd(PPh<sub>3</sub>)₄ → RC≡C-C₆H₄-NH₂ + HX + (Ph₃P)₂Pd (3-Ethynylaniline) (Aryl/Vinyl Halide) (Triphenylphosphine) (Palladium Catalyst) (Coupled product) (Hydrogen Halide) (Spent Catalyst)
The terminal alkyne group can participate in click reactions with azides to form triazoles via a copper-catalyzed cycloaddition reaction.
The amine group can be further functionalized through reductive amination with aldehydes or ketones to form secondary amines.
3-Ethynylaniline is not directly involved in biological systems and does not have a specific mechanism of action.
3-Ethynylaniline is a flammable liquid (flash point 59 °C) and should be handled with care. It is also suspected to be harmful if inhaled or swallowed.
Flammable;Irritant